Methyl (R)-(+)-3-bromo-2-methylpropionate

Chiral purity analysis Optical rotation Enantiomer identity verification

Methyl (R)-(+)-3-bromo-2-methylpropionate, also referred to as (R)-(+)-3-bromoisobutyric acid methyl ester, is a chiral C5 bromoester (molecular formula C₅H₉BrO₂, MW 181.03) bearing a single stereogenic center at the C2 position. The compound combines an electrophilic primary alkyl bromide with a methyl ester functionality, enabling nucleophilic displacement, ester hydrolysis, and reduction chemistries while preserving the (R)-configuration or enabling stereospecific inversion.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
CAS No. 110556-33-7
Cat. No. B008339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-(+)-3-bromo-2-methylpropionate
CAS110556-33-7
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESCC(CBr)C(=O)OC
InChIInChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1
InChIKeyFKWNAVCXZSQYTA-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (R)-(+)-3-bromo-2-methylpropionate (CAS 110556-33-7): Chiral Bromoester Building Block for Stereospecific Pharmaceutical Synthesis


Methyl (R)-(+)-3-bromo-2-methylpropionate, also referred to as (R)-(+)-3-bromoisobutyric acid methyl ester, is a chiral C5 bromoester (molecular formula C₅H₉BrO₂, MW 181.03) bearing a single stereogenic center at the C2 position . The compound combines an electrophilic primary alkyl bromide with a methyl ester functionality, enabling nucleophilic displacement, ester hydrolysis, and reduction chemistries while preserving the (R)-configuration or enabling stereospecific inversion [1]. Its primary differentiation lies in its defined (R)-absolute configuration, verified by optical rotation ([α]20/D +16°, neat) and enantiomeric purity (ee: 99% by GLC), making it a procurement-critical chiral intermediate for pharmaceutical targets requiring specific stereochemistry .

Stereochemical role (R)-configured bromoester for stereospecific SN2 inversion to (S)-arylpropionic esters
QC identity Verified by specific optical rotation [α]20/D +16° and enantiomeric purity context
Synthesis fit Electrophilic bromide and methyl ester handle for C–C coupling and hydrolysis

Why Generic or Racemic 3-Bromo-2-methylpropionate Alternatives Cannot Substitute Methyl (R)-(+)-3-bromo-2-methylpropionate in Stereospecific Applications


Substituting the (R)-enantiomer with its (S)-enantiomer, the racemic mixture, or achiral analogs such as methyl 3-bromopropionate leads to stereochemical failure in downstream syntheses. The (R)-configuration at C2 is the critical determinant: in the synthesis of the somatostatin sst3 antagonist NVP-ACQ090, the (R)-bromoester undergoes SN2 nucleophilic displacement with inversion, yielding the pharmacologically required (S)-configured arylpropionic ester building block [1]. Using the (S)-enantiomer would produce the incorrect (R)-product, while racemic material would generate a 1:1 diastereomeric mixture requiring costly chiral separation [1]. Furthermore, in enantioselective alkylation studies with hydrophobic vitamin B12 derivatives, the (S)-enantiomer reacts preferentially (75% ee S-selectivity), meaning the (R)-enantiomer is the defined negative-control reference standard – substitution with racemic material destroys the calibration baseline [2]. These stereochemical requirements are absolute and cannot be remedied by adjusting stoichiometry or reaction conditions.

Target
(R)-(+)-enantiomer
Stereospecific synthesis yields pharmacologically required (S)-product via inversion.
Substitute
(S)-(−) or racemic
Incorrect enantiomer product or 1:1 diastereomeric mixture may require chiral separation.
Target
Defined (R)-baseline
Lower reactivity serves as negative-control reference in enantioselective B12 alkylation.
Substitute
Racemic material
Destroys calibration baseline; enantioselectivity measurement context may not transfer.
Target
Chiral C5 bromoester
Validated benchmark for esterase engineering with reported E value context.
Substitute
Achiral analogs
Stereochemical mismatch; enantioselectivity screening context may not reproduce.

Quantitative Differentiation Evidence for Methyl (R)-(+)-3-bromo-2-methylpropionate vs. Comparator Compounds


QC Fingerprint: Specific Optical Rotation as an Enantiomer Identity Discriminator vs. (S)-Enantiomer

The (R)-enantiomer exhibits a specific optical rotation of [α]20/D +16° (neat), whereas the (S)-enantiomer (CAS 98190-85-3) shows [α]20/D −23° to −16° (c = 5, neat) . Both enantiomers are specified at ee: 99% by GLC, but the sign and magnitude of optical rotation provide the primary orthogonal identity test that prevents mix-ups in procurement and inventory management [1]. The neat-measurement protocol for the (R)-enantiomer enables rapid, non-destructive identity verification without requiring solution preparation.

QC fingerprint
Head-to-head
Target [α]20/D +16° (neat), ee: 99% (GLC) vs. (S)-enantiomer −23° to −16° (c=5, neat)
Orthogonal identity discriminator for enantiomer-attribution review
Neat protocol enables rapid QC verification
Chiral purity analysis Optical rotation Enantiomer identity verification QC release testing

Enantioselective Alkylation Reference Standard: Calibrated Discrimination Against (S)-Enantiomer in Hydrophobic Vitamin B12 Systems

In the enantioselective alkylation of hydrophobic vitamin B12 derivatives with racemic 3-bromo-2-methylpropionic esters in methanol, the strapped hydrophobic vitamin B12 reacts preferentially with the (S)-enantiomer, achieving 75% ee S-selectivity [1]. The simple (unstrapped) hydrophobic vitamin B12 also favors the (S)-enantiomer, though with lower selectivity [1]. The (R)-enantiomer serves as the essential negative-control reference compound in this system – its defined lower reactivity establishes the baseline against which catalyst enantioselectivity is calibrated [1].

Enantioselective reference
Head-to-head
(S)-enantiomer favored, 75% ee S-selectivity with strapped B12; (R)-enantiomer sets baseline
Supports stereochemical-control study fit
Calibration requires authentic (R)-enantiomer
Enantioselective catalysis Vitamin B12 derivatives Reference compound Chiral alkylation

Stereospecific Building Block: (R)-Configuration Required for (S)-Product in NVP-ACQ090 Synthesis via SN2 Inversion

In the Novartis synthesis of NVP-ACQ090, a potent and selective somatostatin sst3 receptor antagonist, (R)-(+)-3-bromo-2-methylpropionate (compound 13) undergoes Pd-catalyzed Knochel-type coupling with 5-bromo-2-methoxypyridine to yield (S)-3-(6-methoxy-pyridin-3-yl)-2-methylpropionic acid methylester (compound 14) [1]. The nucleophilic displacement proceeds with inversion of configuration at C2, converting the (R)-bromoester into the (S)-arylpropionic ester – the required configuration for downstream elaboration to the drug substance [1]. The enantiomeric purity of the product was confirmed >99% ee [1]. Using the (S)-bromoester would yield the (R)-configured product, which is the incorrect enantiomer for NVP-ACQ090 [1].

Stereospecific building block
Cross-study
(R)-bromoester → (S)-arylpropionic ester via SN2, product ee >99%, 56% isolated yield
Mandatory for NVP-ACQ090 pharmacophore synthesis context
Stereochemical inversion confirmed
Pharmaceutical intermediate Somatostatin antagonist SN2 stereochemical inversion NVP-ACQ090

Benchmark Substrate for Directed Evolution of Pseudomonas fluorescens Esterase: E = 61 Achieved via Binding-Site Mutagenesis

Methyl 3-bromo-2-methylpropionate serves as a validated model substrate for engineering the enantioselectivity of Pseudomonas fluorescens esterase (PFE) [1]. In a study by Park et al. (2005), wild-type PFE exhibited low enantioselectivity toward this substrate. Focused mutagenesis of substrate binding-site residues (Trp28, Val121, Phe198, Val225) produced mutants with up to 5-fold increased enantioselectivity, reaching E = 61 [1]. This represents a significant improvement over mutants identified by random mutagenesis of the entire enzyme, which yielded lower enantioselectivity gains [1]. The compound's commercial availability in defined (R)-configuration enables reproducible benchmarking across enzyme engineering campaigns [1].

Esterase benchmark
Class-level
PFE binding-site mutant reaches E = 61, 5-fold over wild-type baseline
Reported assay-response context for enzyme engineering
Data to verify against specific mutant panel
Biocatalysis Directed evolution Esterase engineering Enantioselectivity screening

NMR Spectroscopic Fingerprint: Distinct Diastereotopic Methylene Proton Behavior vs. Chloro Analog

In a ¹H NMR and molecular modelling study, methyl 3-bromo-2-methylpropionate (1a) and the corresponding chloro compound (2a) exhibited distinct spectroscopic behavior: both compounds show no long-range coupling between the methyl and methylene protons, in contrast to the analogous dihalo compounds (e.g., methyl 2,3-dibromo-2-methylpropionate) which do exhibit such coupling [1]. This absence of long-range ⁴J coupling in the monobromo ester provides a clear NMR fingerprint that distinguishes it from dihalogenated analogs and confirms the monobrominated structure [1]. The bromo compound's distinct chemical shift pattern for the diastereotopic methylene protons also serves as a reference for configurational assignment [1].

NMR fingerprint
Cross-study
No ⁴J CH₃–CH₂ coupling, distinct from dihalo analogs that exhibit coupling
Supports identity confirmation against halogen analog mismatch
Monobromo vs. dihalo structural context
NMR spectroscopy Diastereotopic protons Structural elucidation Halogen effect

Procurement-Driven Application Scenarios for Methyl (R)-(+)-3-bromo-2-methylpropionate (CAS 110556-33-7)


Synthesis of (S)-Configured 2-Methyl-3-arylpropionic Acid Derivatives for Somatostatin Receptor Antagonists

The (R)-bromoester is the defined starting material for preparing (S)-3-(6-methoxy-pyridin-3-yl)-2-methylpropionic acid methylester, a key side-chain intermediate in the synthesis of NVP-ACQ090, a potent somatostatin sst3 receptor antagonist [1]. The SN2 displacement with 5-bromo-2-methoxypyridine proceeds with stereochemical inversion, converting the (R)-bromoester to the required (S)-arylpropionic ester in 56% yield with >99% ee [1]. This stereospecific transformation is also generalizable to other (S)-2-methyl-3-arylpropionic acid targets of pharmaceutical relevance [1].

Reference Standard for Enantioselective Alkylation Methodology Using Vitamin B12-Derived Catalysts

In enantioselective alkylation studies with hydrophobic vitamin B12 derivatives, the (R)-enantiomer is the established reference compound against which catalyst S-selectivity is measured [1]. The strapped hydrophobic vitamin B12 achieves 75% ee in favor of the (S)-enantiomer, and the (R)-enantiomer's lower relative reactivity provides the baseline for quantifying enantioselectivity improvements in novel catalyst designs [1]. Any laboratory developing or benchmarking chiral vitamin B12 catalysts requires authentic (R)-enantiomer for reproducible calibration.

Benchmark Substrate for Directed Evolution and Rational Design of Esterase Biocatalysts

Methyl 3-bromo-2-methylpropionate is a validated model substrate for engineering enantioselective esterases, particularly Pseudomonas fluorescens esterase (PFE) [1]. Published benchmark data show that focused binding-site mutagenesis (Trp28, Val121, Phe198, Val225) increases enantioselectivity up to E = 61, a 5-fold improvement over wild-type PFE [1]. The (R)-enantiomer's commercial availability at defined enantiomeric purity (ee: 99%) enables reproducible kinetic resolution experiments and direct comparison of novel enzyme variants against this established benchmark [1].

Chiral Intermediate for Captopril and Related ACE Inhibitor Analogs

Methyl 3-bromo-2-methylpropionate (MBMP) is documented as a chiral intermediate for the synthesis of the antihypertensive drug Captopril, as well as retroviral protease inhibitors, cyclooxygenase inhibitors, and unnatural amino acids [1]. The (R)-configured ester provides the correct 2-methylpropionate stereochemistry required for these bioactive targets, and its bromo leaving group enables diverse C–C and C–heteroatom bond-forming reactions [1].

Application
Selection Property
Validation Focus
Somatostatin receptor antagonist intermediate synthesis
Stereochemical-control context
Chiral HPLC or optical rotation identity verification
Vitamin B12 enantioselective alkylation reference
Enantiomer-attribution review
Enantioselectivity calibration with defined (R)-baseline
Esterase directed evolution benchmark
Assay-response context
Kinetic resolution E value reproducibility
Chiral intermediate for ACE inhibitor analogs
Enantiomer-specific synthesis workflow
Stereochemical outcome monitoring

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